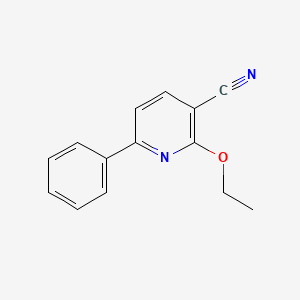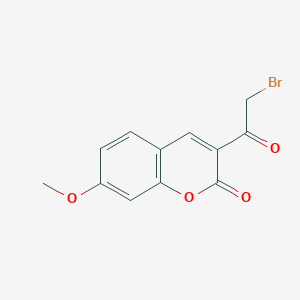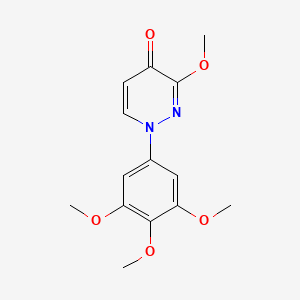
5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one is a chemical compound with the molecular formula C5H6F3NO2 It is known for its unique structure, which includes a trifluoromethyl group and a hydroxyimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one typically involves the reaction of a suitable precursor with trifluoroacetic acid and hydroxylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxime derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyimino group can form hydrogen bonds with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate
- 5,5,5-Trifluoro-4-hydroxy-pentanoic acid
Uniqueness
5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one is unique due to its combination of a trifluoromethyl group and a hydroxyimino group. This combination imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of lipophilicity and hydrogen bonding capability, which can be advantageous in both chemical synthesis and biological interactions.
Propriétés
Numéro CAS |
142071-90-7 |
|---|---|
Formule moléculaire |
C5H6F3NO2 |
Poids moléculaire |
169.10 g/mol |
Nom IUPAC |
5,5,5-trifluoro-4-hydroxyiminopentan-2-one |
InChI |
InChI=1S/C5H6F3NO2/c1-3(10)2-4(9-11)5(6,7)8/h11H,2H2,1H3 |
Clé InChI |
NGBGOHIPOFNWKM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=NO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Butyn-2-ol, 2-methyl-4-[5-(1-methyl-2-pyrrolidinyl)-3-pyridinyl]-](/img/structure/B12556309.png)


![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)






![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)
![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)
![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
